N-biphenyl-3-yl-3-methylbenzamide
Overview
Description
N-biphenyl-3-yl-3-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a biphenyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-biphenyl-3-yl-3-methylbenzamide typically involves the condensation reaction between an acid and an amine. One common method is the oxidative coupling of benzoic acids with formamides using copper-based catalysts. This method has shown excellent performance with high conversion rates and yields . The reaction conditions often require the use of chlorinated solvents and elevated temperatures to facilitate the transformation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar catalytic processes. The use of metal-organic frameworks (MOFs) has been explored to promote oxidative couplings, providing an efficient and environmentally friendly approach to synthesis .
Chemical Reactions Analysis
Types of Reactions
N-biphenyl-3-yl-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The biphenyl group allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized biphenyl derivatives, while substitution reactions can introduce various functional groups into the biphenyl structure.
Scientific Research Applications
N-biphenyl-3-yl-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial materials
Mechanism of Action
The mechanism by which N-biphenyl-3-yl-3-methylbenzamide exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-biphenyl-3-yl-3-methylbenzamide include:
- N,N-diethyl-3-methylbenzamide (DEET)
- N,N-dimethylformamide (DMF)
- N,N-diethylformamide (DEF)
Uniqueness
This compound is unique due to its biphenyl structure, which provides distinct chemical properties and reactivity compared to other amides. This uniqueness makes it valuable in specific applications where its structural features are advantageous .
Properties
IUPAC Name |
3-methyl-N-(3-phenylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c1-15-7-5-11-18(13-15)20(22)21-19-12-6-10-17(14-19)16-8-3-2-4-9-16/h2-14H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSMMNFNQUTKHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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